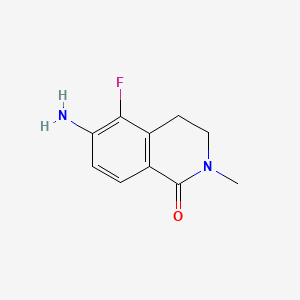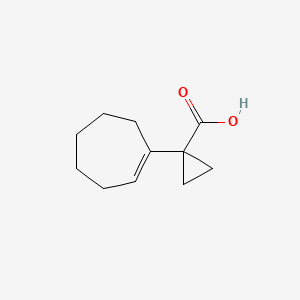
1-(Cyclohept-1-en-1-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohept-1-en-1-yl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cycloheptene ring attached to a cyclopropane carboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohept-1-en-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of cycloheptene followed by carboxylation. One common method includes the reaction of cycloheptene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclohept-1-en-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropane ring to a more saturated form.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like alcohols, amines, or thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cycloheptanone or cycloheptane carboxylic acid.
Reduction: Formation of cycloheptane derivatives.
Substitution: Formation of esters, amides, or other functionalized derivatives.
Aplicaciones Científicas De Investigación
1-(Cyclohept-1-en-1-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohept-1-en-1-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can confer unique binding properties, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
Cyclopropane carboxylic acid: Lacks the cycloheptene ring, making it less structurally complex.
Cycloheptene derivatives: May not contain the cyclopropane ring, affecting their reactivity and applications.
Uniqueness: 1-(Cyclohept-1-en-1-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the cycloheptene and cyclopropane rings, providing distinct chemical and physical properties
Propiedades
Fórmula molecular |
C11H16O2 |
|---|---|
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
1-(cyclohepten-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O2/c12-10(13)11(7-8-11)9-5-3-1-2-4-6-9/h5H,1-4,6-8H2,(H,12,13) |
Clave InChI |
SJZBDFSASSWCJX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC=C(CC1)C2(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


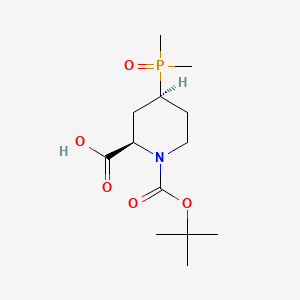
![N-methyl-6-oxo-2-[(E)-2-(2-thiophen-3-yl-1,3-thiazol-4-yl)ethenyl]-1H-pyrimidine-5-carboxamide](/img/structure/B15326028.png)
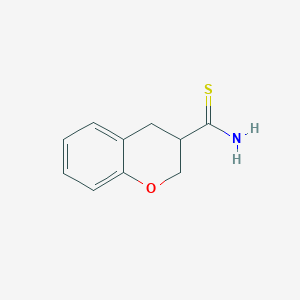
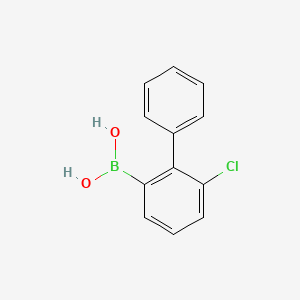
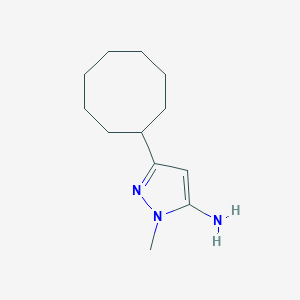
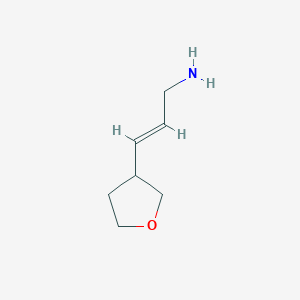

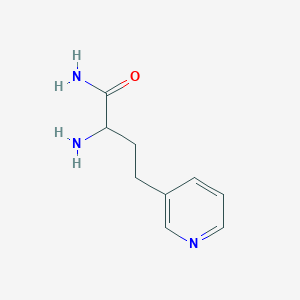
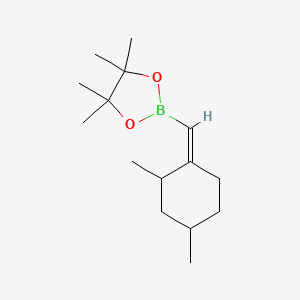

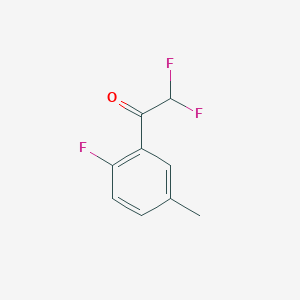

![2-[4-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15326065.png)
